molecular formula C6H10 B13737976 Spirohexane CAS No. 157-45-9

Spirohexane

Cat. No.: B13737976
CAS No.: 157-45-9
M. Wt: 82.14 g/mol
InChI Key: FYGUBWKMMCWIKB-UHFFFAOYSA-N
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Description

Spirohexane is a hydrocarbon with the molecular formula C6H10 . It is a spiro compound, meaning it contains a spiro-connected cycloalkane structure. The compound is characterized by its unique three-membered and four-membered ring system, which makes it an interesting subject of study in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spirohexane can be synthesized through various methods. One common approach involves the reaction of 1,3-dibromopropane with zinc metal, which leads to the formation of cyclopropane intermediates. These intermediates can then undergo further reactions to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally involve the use of metal catalysts and controlled reaction conditions to facilitate the formation of the spiro structure .

Chemical Reactions Analysis

Types of Reactions

Spirohexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spirohexane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of spirohexane involves its interaction with various molecular targets. Its unique spiro structure allows it to interact with different enzymes and receptors, potentially leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug development or material synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Spirohexane

This compound is unique due to its specific ring system, which provides distinct chemical and physical properties.

Properties

IUPAC Name

spiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-2-6(3-1)4-5-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGUBWKMMCWIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166182
Record name Spirohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157-45-9
Record name Spirohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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